molecular formula C12H23NO4 B6353489 3-{[(t-Butoxy)carbonyl](butyl)amino}propanoic acid CAS No. 1049151-90-7

3-{[(t-Butoxy)carbonyl](butyl)amino}propanoic acid

Cat. No. B6353489
CAS RN: 1049151-90-7
M. Wt: 245.32 g/mol
InChI Key: XNUYSRFOECWJPP-UHFFFAOYSA-N
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Description

“3-{(t-Butoxy)carbonylamino}propanoic acid” is a compound that contains a tert-butyloxycarbonyl (BOC) group . The BOC group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular structure of “3-{(t-Butoxy)carbonylamino}propanoic acid” involves a tert-butyloxycarbonyl (BOC) group attached to an amine . The BOC group is a protecting group used in organic synthesis .


Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

Scientific Research Applications

BCAP is a versatile compound that has a wide range of scientific research applications. BCAP has been used in the synthesis of a variety of organic compounds, including peptides, proteins, and carbohydrates. BCAP has also been used in the synthesis of pharmaceuticals and other drugs. BCAP has been used in the synthesis of a variety of organic compounds, including peptides, proteins, and carbohydrates. BCAP has also been used in the synthesis of pharmaceuticals and other drugs. BCAP has also been used in the study of enzyme kinetics, protein folding, and other biochemical processes.

Advantages and Limitations for Lab Experiments

BCAP has several advantages for lab experiments. BCAP is a relatively inexpensive compound that is easy to synthesize, and it is a versatile compound that can be used in a variety of laboratory experiments. BCAP is also a relatively stable compound, which makes it ideal for long-term experiments. However, BCAP also has some limitations for lab experiments. BCAP is not water soluble, which can limit its use in some experiments. Additionally, BCAP can be toxic at high concentrations, so it must be used with caution in laboratory experiments.

Future Directions

There are a variety of potential future directions for BCAP research. BCAP could be used in the development of new drugs and pharmaceuticals. BCAP could also be used to study the mechanism of action of enzymes and proteins, and to develop new methods for regulating gene expression and cell signaling pathways. Additionally, BCAP could be used to study the biochemical and physiological effects of various compounds, and to develop new methods for modulating protein folding. Finally, BCAP could be used to study the effects of various environmental factors on biochemical and physiological processes.

Synthesis Methods

BCAP is synthesized through a two-step process that involves the reaction of t-butyl bromoacetate with sodium cyanoborohydride (NaBH3CN). The first step involves the reaction of t-butyl bromoacetate with sodium cyanoborohydride in the presence of a base, such as sodium hydroxide, to form a sodium t-butoxycarbonylcyanide. The second step involves the reaction of the sodium t-butoxycarbonylcyanide with an amine, in this case an amino acid, to form BCAP. The reaction of t-butyl bromoacetate and sodium cyanoborohydride is an efficient and cost-effective method for the synthesis of BCAP.

properties

IUPAC Name

3-[butyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-5-6-8-13(9-7-10(14)15)11(16)17-12(2,3)4/h5-9H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUYSRFOECWJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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